molecular formula C16H16N2O4 B1194931 [5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone

[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone

Cat. No. B1194931
M. Wt: 300.31 g/mol
InChI Key: PSBGZWFDRJNMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone is a N-acylpiperidine.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

  • Synthesis Techniques : The compound and its derivatives have been synthesized using microwave irradiation methods, which are more efficient and environmentally friendly compared to conventional methods (Ravula et al., 2016).
  • Biological Activities : Some derivatives have shown significant in vivo anti-inflammatory and in vitro antibacterial activities, which suggest their potential use in developing new therapeutic agents (Ravula et al., 2016).

Structural Characterization in Drug Synthesis

  • Role in Drug Synthesis : The compound has been identified as a side product in the synthesis of new anti-tuberculosis drug candidates, indicating its relevance in pharmaceutical research (Eckhardt et al., 2020).

Applications in Radiopharmaceuticals

  • Potential as a SPECT-Tracer : Derivatives of the compound have been evaluated as potential SPECT tracers for the serotonin 5-HT2A receptor, showcasing its applicability in medical imaging and neuroscience (Blanckaert et al., 2007).

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Various derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, demonstrating potential in the development of new antimicrobial agents (Sharma et al., 2009).

Synthesis and Evaluation for Anticancer Applications

  • Anticancer Potential : Some piperidine derivatives of the compound have shown antiproliferative activity against human leukemia cells, suggesting their use in cancer research and treatment (Vinaya et al., 2011).

Corrosion Inhibition in Engineering

  • Corrosion Inhibition : Derivatives of the compound have been investigated as corrosion inhibitors for mild steel in acidic medium, indicating their potential in industrial applications (Singaravelu et al., 2022).

properties

Product Name

[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H16N2O4/c19-16(17-10-2-1-3-11-17)15-9-8-14(22-15)12-4-6-13(7-5-12)18(20)21/h4-9H,1-3,10-11H2

InChI Key

PSBGZWFDRJNMOX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone
Reactant of Route 2
Reactant of Route 2
[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone
Reactant of Route 3
Reactant of Route 3
[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone
Reactant of Route 4
Reactant of Route 4
[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone
Reactant of Route 5
Reactant of Route 5
[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone
Reactant of Route 6
Reactant of Route 6
[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.